5-Bromo-2-nitrothiazole 5-Bromo-2-nitrothiazole
Brand Name: Vulcanchem
CAS No.: 182692-69-9; 3034-48-8
VCID: VC4540661
InChI: InChI=1S/C3HBrN2O2S/c4-2-1-5-3(9-2)6(7)8/h1H
SMILES: C1=C(SC(=N1)[N+](=O)[O-])Br
Molecular Formula: C3HBrN2O2S
Molecular Weight: 209.02

5-Bromo-2-nitrothiazole

CAS No.: 182692-69-9; 3034-48-8

Cat. No.: VC4540661

Molecular Formula: C3HBrN2O2S

Molecular Weight: 209.02

* For research use only. Not for human or veterinary use.

5-Bromo-2-nitrothiazole - 182692-69-9; 3034-48-8

Specification

CAS No. 182692-69-9; 3034-48-8
Molecular Formula C3HBrN2O2S
Molecular Weight 209.02
IUPAC Name 5-bromo-2-nitro-1,3-thiazole
Standard InChI InChI=1S/C3HBrN2O2S/c4-2-1-5-3(9-2)6(7)8/h1H
Standard InChI Key RTBUHHOZDGNXDE-UHFFFAOYSA-N
SMILES C1=C(SC(=N1)[N+](=O)[O-])Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

The molecular structure of 5-bromo-2-nitrothiazole consists of a five-membered thiazole ring containing sulfur and nitrogen atoms, with bromine and nitro substituents at positions 5 and 2. Key properties include:

PropertyValueSource
Molecular FormulaC₃HBrN₂O₂S
Molecular Weight209.02 g/mol
Melting Point84–88°C
Spectral Data (IR)C=N: ~1,550 cm⁻¹; N-O: ~1,350 cm⁻¹
SolubilityLow in polar solvents

The bromine atom enhances electrophilic substitution reactivity, while the nitro group contributes to redox activity and hydrogen-bonding interactions.

Isomerization Dynamics

A notable feature of 5-bromo-2-nitrothiazole is its thermal isomerization to 2-bromo-5-nitrothiazole under specific conditions. This rearrangement, observed during reactions with weakly basic amines, results in competitive pathways:

  • Direct nucleophilic displacement of bromine at position 5.

  • Isomerization to the 2-bromo-5-nitro isomer, followed by substitution at position 2 .
    X-ray crystallography confirms the structural identity of rearrangement products, underscoring the importance of reaction conditions in synthetic applications .

Synthesis and Industrial Production

Industrial-Scale Production

Industrial methods optimize yield (>85%) through:

  • Continuous-flow reactors to minimize side reactions.

  • Catalytic bromination using FeBr₃.
    Challenges include controlling isomerization during large-scale reactions, which necessitates precise temperature regulation .

Biological Activity and Mechanisms

Antimicrobial Effects

5-Bromo-2-nitrothiazole demonstrates broad-spectrum antimicrobial activity:

OrganismMechanism of ActionIC₅₀/EC₅₀Source
Helicobacter pyloriPFOR enzyme inhibition0.8 µM
Clostridium difficileDisruption of redox cycling1.2 µM
Giardia duodenalisFlavohemoglobin targeting0.5 µM

The nitro group undergoes reductive activation in anaerobic environments, generating reactive intermediates that disrupt microbial metabolism.

Applications in Scientific Research

Medicinal Chemistry

  • Anticancer Probes: Bromine substitution enhances DNA intercalation, with preliminary studies showing cytotoxicity in HeLa cells (EC₅₀ = 12 µM).

  • Enzyme Inhibition Studies: Used to investigate cytochrome P450 interactions, revealing mixed-type inhibition (Ki = 4.3 µM).

Industrial Applications

  • Dye Synthesis: Serves as a precursor for thiazole-based pigments.

  • Polymer Additives: Nitro-thiazole derivatives improve thermal stability in polyesters.

Comparative Analysis with Analogues

CompoundKey DifferencesBiological ActivitySource
2-Bromo-5-nitrothiazoleBromine at position 2Higher reactivity in SNAr reactions
5-NitrothiazoleLacks bromine substituentReduced antimicrobial potency
2-Amino-5-nitrothiazoleAmino group at position 2Enhanced MAO-B selectivity

The dual bromine-nitro substitution in 5-bromo-2-nitrothiazole confers distinct electronic and steric effects, enabling unique binding modes in biological systems .

Future Research Directions

  • Derivative Synthesis: Modifying the thiazole ring with fluorinated groups to enhance blood-brain barrier penetration.

  • Isomerization Control: Developing catalysts to suppress thermal rearrangement during synthesis .

  • Multitarget Drug Design: Exploiting MAO-B/ChE dual inhibition for Parkinson’s disease .

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